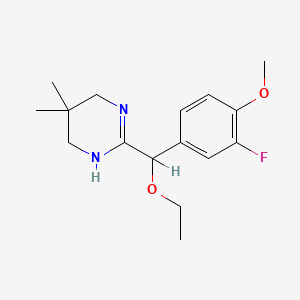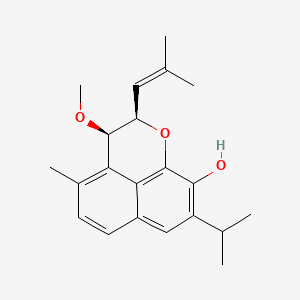
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine is a synthetic organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
類似化合物との比較
Similar Compounds
- 2-[ethoxy-(3-chloro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine
- 2-[ethoxy-(3-fluoro-4-hydroxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine
Uniqueness
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to similar compounds, making it a valuable compound for various applications.
特性
CAS番号 |
33210-47-8 |
|---|---|
分子式 |
C16H23FN2O2 |
分子量 |
294.36 g/mol |
IUPAC名 |
2-[ethoxy-(3-fluoro-4-methoxyphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C16H23FN2O2/c1-5-21-14(15-18-9-16(2,3)10-19-15)11-6-7-13(20-4)12(17)8-11/h6-8,14H,5,9-10H2,1-4H3,(H,18,19) |
InChIキー |
ZOFWONFMAOYWRI-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC(=C(C=C1)OC)F)C2=NCC(CN2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)











![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
